3-Hydroxyproline

Beschreibung

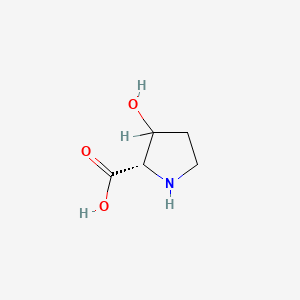

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276427 | |

| Record name | 3-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-36-2, 14916-76-8 | |

| Record name | 3-Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biosynthesis and Post Translational Modification of 3 Hydroxyproline

Prolyl 3-Hydroxylases (P3Hs)

The prolyl 3-hydroxylase family comprises enzymes responsible for the hydroxylation of specific proline residues in collagen. These enzymes are crucial for the proper structure and function of collagenous tissues.

In vertebrates, three main isoenzymes of prolyl 3-hydroxylase have been identified: P3H1, P3H2, and P3H3. These are encoded by distinct genes: LEPRE1 for P3H1, LEPREL1 for P3H2, and LEPREL2 for P3H3 researchgate.netgenenames.org. These isoenzymes exhibit differential tissue expression and substrate specificities, contributing to the diverse roles of 3-hydroxyproline in various collagen types researchgate.net.

P3H1: Primarily associated with the hydroxylation of proline residues in fibrillar collagens, such as type I, II, and V collagens pnas.orgtandfonline.comtandfonline.com. It is known to form a complex with cartilage-associated protein (CRTAP) and cyclophilin B (CypB) nih.govplos.org. Mutations in LEPRE1 (encoding P3H1) are linked to severe forms of osteogenesis imperfecta (OI) researchgate.nettandfonline.com.

P3H2: Primarily acts on type IV collagen, a major component of basement membranes, and also shows activity on type I collagen, particularly in tendons and the eye sclera pnas.orgtandfonline.commdpi.comuniprot.orguniprot.org. Mutations in LEPREL1 (encoding P3H2) have been associated with non-syndromic severe myopia researchgate.net.

P3H3: Its role is less characterized, but it is known to be partially involved in the 3-hydroxylation of certain proline residues, such as Pro707 and the C-terminal (GPP)n repeat in collagen type II tandfonline.com. It has also been implicated in lysyl hydroxylation in conjunction with SC65 and lysyl hydroxylase 1 genenames.org.

Prolyl 3-hydroxylases recognize specific proline residues within collagen sequences for hydroxylation. The general motif for 3-hydroxylation is "-Pro-(4-Hyp)-Gly-", where the proline residue is located in the Xaa position of the Gly-Xaa-Yaa triplet pnas.orgportlandpress.combiorxiv.org.

P3H1 is particularly known for hydroxylating Pro986 in the α1(I) chain of type I collagen tandfonline.comtandfonline.comnih.gov. This modification is conserved across vertebrate species and is crucial for proper collagen folding and stability nih.govplos.org.

P3H2 shows a preference for type IV collagen and also modifies specific proline residues in type I and type II collagens, including Pro944, Pro707, and the C-terminal (GPP)n repeat, with tissue-specific variations in occupancy tandfonline.commdpi.comuniprot.orgportlandpress.comresearchgate.net. For instance, the (GPP)n motif in type I collagen is highly hydroxylated in tendons but absent in skin and bone, suggesting tissue-specific roles for P3H isoenzymes portlandpress.comresearchgate.net.

Prolyl 3-hydroxylases, like other members of the 2-oxoglutarate-dependent dioxygenase superfamily, catalyze the hydroxylation of proline residues through a mechanism that requires specific cofactors pnas.orgwikipedia.orgresearchgate.netacs.org. The core reaction involves the hydroxylation of a peptidyl proline residue.

The key requirements for the enzymatic reaction are:

Molecular Oxygen (O₂): Essential for the oxidation process pnas.orgresearchgate.net.

2-Oxoglutarate: Acts as a cosubstrate, undergoing oxidative decarboxylation pnas.orgwikipedia.orgresearchgate.net.

Ferrous Iron (Fe²⁺): Serves as a cofactor, coordinating with active site residues and activating oxygen pnas.orgwikipedia.orgresearchgate.netacs.org.

Ascorbate (B8700270) (Vitamin C): Functions as a reducing agent, maintaining the ferrous iron in its active Fe²⁺ state and preventing enzyme inactivation pnas.orgwikipedia.orgresearchgate.net.

The mechanism involves the formation of a highly reactive Fe(IV) intermediate, which abstracts a hydrogen atom from the substrate proline, followed by hydroxylation and the release of succinate (B1194679) and carbon dioxide acs.org.

The activity and stability of prolyl 3-hydroxylases, particularly P3H1, are often dependent on associated helper proteins.

CRTAP (Cartilage-associated protein): CRTAP is a crucial coenzyme that forms a complex with P3H1 and cyclophilin B. It is essential for the catalytic activity of P3H1 and plays a role in stabilizing the P3H1 enzyme. Mutations in the CRTAP gene lead to severe recessive osteogenesis imperfecta, highlighting its critical function in this compound biosynthesis tandfonline.comnih.govplos.orgtandfonline.complos.orgnih.govexlibrisgroup.com.

Cyclophilin B (CypB): CypB is another component of the P3H1 complex. While its exact role is still being elucidated, it is believed to contribute to the stability of the P3H1-CRTAP complex and may also possess chaperone-like activity, facilitating collagen folding nih.govplos.orgplos.orgoup.com. Knockout studies in mice have shown that the absence of CypB leads to reduced P3H1 levels and impaired prolyl 3-hydroxylation plos.org.

Sc65 (also known as P3H4): SC65 is also part of a complex that includes P3H3 and lysyl hydroxylase 1, contributing to collagen modification genenames.org.

These accessory proteins are vital for the proper assembly and function of the prolyl 3-hydroxylation machinery, particularly for fibrillar collagens tandfonline.comnih.gov.

Biosynthetic Pathways in Diverse Organisms

The enzymatic machinery for proline hydroxylation, including prolyl 3-hydroxylases, is conserved across many organisms, though variations in isoenzyme distribution and substrate specificity exist.

In mammals, the biosynthesis of this compound is primarily achieved by the P3H1, P3H2, and P3H3 enzymes, acting on specific proline residues within various collagen types.

Type I Collagen: P3H1 is the main enzyme responsible for the hydroxylation of Pro986 in the α1(I) chain of type I collagen. This modification is critical for bone development and is associated with osteogenesis imperfecta when deficient researchgate.nettandfonline.comtandfonline.complos.org. P3H2 also contributes to the 3-hydroxylation of certain proline residues in type I collagen, particularly in tissues like tendons researchgate.netportlandpress.com.

Type IV Collagen: P3H2 is the predominant enzyme involved in the 3-hydroxylation of proline residues in type IV collagen, a key component of basement membranes pnas.orgmdpi.comuniprot.org. The hydroxylation of type IV collagen by P3H2 is essential for preventing aberrant interactions that can lead to embryonic lethality pnas.org.

Other Collagen Types: P3H1 also modifies proline residues in type II and type V collagens tandfonline.comtandfonline.com. The specific roles and substrate specificities of P3H3 are still under investigation, but it appears to play a role in modifying certain proline residues and may also be involved in lysyl hydroxylation genenames.orgtandfonline.com.

The tissue-specific expression patterns of the P3H isoenzymes contribute to the differential distribution and functional significance of this compound in various mammalian tissues researchgate.netportlandpress.com. For instance, the prominent 3-hydroxylation in the (GPP)n motif of type I collagen is specific to tendons and absent in skin and bone, underscoring the tissue-specific roles of P3H2 portlandpress.comresearchgate.net.

Microbial Systems

Microorganisms, including bacteria and fungi, play a significant role in the biosynthesis and metabolism of hydroxyproline (B1673980), particularly in the context of producing secondary metabolites. These microbes employ specialized enzymes, known as proline hydroxylases (PHs), to catalyze the hydroxylation of proline residues, leading to the incorporation of various hydroxyproline isomers into complex molecules.

Proline Hydroxylases in Microbial Secondary Metabolite Production

Proline hydroxylases (PHs) are crucial enzymes in microbial secondary metabolism, responsible for introducing hydroxyl groups onto the proline ring. These enzymes are typically members of the 2-oxoglutarate- and Fe(II)-dependent dioxygenase superfamily nih.govasm.org. They exhibit regioselectivity and stereospecificity, yielding different hydroxyproline isomers such as trans-4-hydroxy-L-proline (4-Hyp), trans-3-hydroxy-L-proline (3-Hyp), and cis-3-hydroxy-L-proline (C3LHyp) nih.govresearchgate.netnih.govwikipedia.org. These modified amino acids are often essential components of biologically active secondary metabolites, particularly peptide antibiotics.

Fungal Systems: Fungi are notable producers of hydroxyproline-containing secondary metabolites, with echinocandins being a prominent example.

The fungus Glarea lozoyensis produces pneumocandins A0 and B0, which are nonribosomal cyclic lipopeptides belonging to the echinocandin class, known for their potent antifungal activity asm.orgnih.govresearchgate.netnih.gov. The proline hydroxylase GloF, identified in G. lozoyensis, is instrumental in generating the hydroxyproline building blocks for these peptides. GloF catalyzes the production of trans-4-hydroxy-L-proline (4-Hyp), trans-3-hydroxy-L-proline (3-Hyp), and (trans-2,3)-3-hydroxy-(trans-2,4)-4-methyl-L-proline, all of which are incorporated into pneumocandins asm.orgnih.govresearchgate.netnih.gov.

Similarly, the proline hydroxylase HtyE, isolated from Aspergillus pachycristatus, is involved in the biosynthesis of echinocandin B. Research indicates that HtyE can produce a substantial proportion of 3-Hyp (approximately 30% of the hydroxylated products), alongside 3-hydroxy-4-methyl-L-proline, which can be further oxidized to 3-hydroxy-4-hydroxymethyl-L-proline, a precursor for cryptocandin (B1255768) nih.govresearchgate.netnih.govresearchgate.netasm.org. While HtyE produces these various hydroxyproline derivatives, the echinocandin B biosynthetic pathway specifically utilizes only one of these isomers, rendering the formation of other isomers, such as 3-Hyp, as "cryptic" asm.orgnih.govasm.org.

Bacterial Systems: Bacteria also utilize proline hydroxylases for the synthesis of secondary metabolites, including a variety of peptide antibiotics.

Specific Streptomyces species have been identified as possessing proline 3-hydroxylase (P3H) activities, which are capable of hydroxylating free L-proline to cis-3-hydroxy-L-proline asm.org. These enzymes are believed to play a role in the biosynthesis of peptide antibiotics such as telomycin and plusbacin, which characteristically contain hydroxyproline moieties asm.org.

Other Streptomyces strains have been shown to possess proline 4-hydroxylase (P4H) activities, contributing to the biosynthesis of peptide antibiotics like etamycin (B1203400) researchgate.netresearchgate.net.

Beyond their role in natural product biosynthesis, bacterial proline hydroxylases are also recognized for their utility in biotechnology. They are employed as biocatalysts for the efficient production of various hydroxyproline isomers, which serve as valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals nih.govresearchgate.net.

The precise regioselectivity and stereospecificity of these microbial proline hydroxylases are critical for ensuring the correct hydroxyproline isomers are synthesized, which in turn dictates the biological activity and structural integrity of the target secondary metabolites researchgate.netasm.orgnih.gov. Studies have also elucidated bacterial pathways involved in the degradation and metabolism of hydroxyproline, often organized within specific gene clusters nih.govnih.govcabidigitallibrary.org.

Data Table: Microbial Proline Hydroxylases and Secondary Metabolite Production

| Microorganism | Proline Hydroxylase (PH) Type/Name | Role in Secondary Metabolite Production | Hydroxyproline Isomer(s) Incorporated/Produced | Secondary Metabolite(s) |

| Glarea lozoyensis | GloF (2-OG-dependent PH) | Biosynthesis of pneumocandins A0/B0 | trans-4-hydroxy-L-proline (4-Hyp), trans-3-hydroxy-L-proline (3-Hyp), (trans-2,3)-3-hydroxy-(trans-2,4)-4-methyl-L-proline | Pneumocandins A0, B0 |

| Aspergillus pachycristatus | HtyE (2-OG-dependent PH) | Biosynthesis of echinocandin B | trans-4-hydroxy-L-proline (4-Hyp), trans-3-hydroxy-L-proline (3-Hyp), 3-hydroxy-4-methyl-L-proline | Echinocandin B |

| Streptomyces spp. | Proline 3-hydroxylase (P3H) | Biosynthesis of peptide antibiotics | cis-3-hydroxy-L-proline | Telomycin, Plusbacin |

| Streptomyces spp. (etamycin-producing) | Proline 4-hydroxylase (P4H) | Biosynthesis of peptide antibiotics | trans-4-hydroxy-L-proline | Etamycin |

Metabolism and Catabolism of 3 Hydroxyproline

Pathways of 3-Hydroxyproline Degradation

The degradation of trans-3-hydroxy-L-proline is primarily initiated by the action of a specific dehydratase enzyme. nih.govnih.gov This enzymatic reaction is the first step in a pathway that ultimately converts this compound into intermediates that can enter mainstream amino acid metabolism. nih.govresearchgate.net

The initial and rate-limiting step in the catabolism of trans-3-hydroxy-L-proline is catalyzed by the enzyme trans-L-3-hydroxyproline dehydratase (L3HYPDH). uniprot.orggenecards.orgwikipedia.org This enzyme facilitates the dehydration of trans-3-hydroxy-L-proline to form Δ1-pyrroline-2-carboxylate (Pyr2C). nih.govuniprot.orguniprot.org L3HYPDH belongs to the family of lyases, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org In humans, the gene encoding this enzyme is known as L3HYPDH (previously C14orf149). nih.govgenecards.org The activity of this enzyme is crucial for the breakdown of dietary this compound and this compound released from the degradation of proteins like collagen IV. nih.govuniprot.org A notable characteristic of L3HYPDH is that a single amino acid substitution (threonine to cysteine) in its active site can convert its dehydratase activity into an epimerase activity. nih.gov

Table 1: Characteristics of Human Trans-L-3-Hydroxyproline Dehydratase (L3HYPDH)

| Characteristic | Description | Source |

|---|---|---|

| Gene Name | L3HYPDH (formerly C14orf149) | nih.govgenecards.org |

| Enzyme Commission (EC) Number | 4.2.1.77 | uniprot.orgwikipedia.orguniprot.org |

| Function | Catalyzes the dehydration of trans-3-hydroxy-L-proline to Δ1-pyrroline-2-carboxylate (Pyr2C). | nih.govuniprot.org |

| Substrate | trans-3-hydroxy-L-proline | nih.gov |

| Product | Δ1-pyrroline-2-carboxylate (Pyr2C) and H₂O | nih.govwikipedia.org |

| Optimal pH | 8.0 | uniprot.org |

Following the dehydration of trans-3-hydroxy-L-proline to Δ1-pyrroline-2-carboxylate (Pyr2C), the next step in the catabolic pathway involves the action of Δ1-pyrroline-2-carboxylate reductase. nih.govnih.gov This enzyme catalyzes the reduction of Pyr2C to L-proline. nih.govasm.org The reaction is dependent on the coenzyme NAD(P)H. nih.govnih.gov In some bacteria, this reductase is a novel member of the ornithine cyclodeaminase/μ-crystallin superfamily. nih.gov Disruption of the gene for this enzyme in Azospirillum brasilense resulted in the inability to grow on trans-3-hydroxy-L-proline, confirming its essential role in this metabolic pathway. nih.gov

The combined action of trans-L-3-hydroxyproline dehydratase and Δ1-pyrroline-2-carboxylate reductase effectively converts trans-3-hydroxy-L-proline into L-proline. nih.govnih.gov This newly formed L-proline can then be integrated into the general proline metabolic pool. researchgate.net Further catabolism of proline, initiated by proline dehydrogenase, leads to the formation of glutamate (B1630785). nih.govresearchgate.net In animal tissues, the degradation of this compound via this pathway ultimately contributes to the production of ornithine and glutamate. nih.govresearchgate.net This pathway serves as a mechanism to conserve dietary and endogenously synthesized proline and arginine. nih.gov

Table 2: Enzymatic Steps in the Conversion of this compound to L-Proline

| Step | Enzyme | Substrate | Product | Source |

|---|---|---|---|---|

| 1 | trans-L-3-Hydroxyproline Dehydratase (L3HYPDH) | trans-3-hydroxy-L-proline | Δ1-pyrroline-2-carboxylate (Pyr2C) | nih.govuniprot.org |

| 2 | Δ1-Pyrroline-2-Carboxylate Reductase | Δ1-pyrroline-2-carboxylate (Pyr2C) | L-proline | nih.govnih.gov |

Linkages to General Amino Acid Metabolism

The catabolism of this compound is intricately linked with the broader network of amino acid metabolism. researchgate.netresearchgate.net By being converted to L-proline, it directly feeds into the proline metabolic pathway. researchgate.net Proline itself is a precursor for the synthesis of other amino acids, such as glutamate. nih.govresearchgate.net The degradation of this compound to ornithine and glutamate further highlights its connection to the urea (B33335) cycle and the metabolism of arginine. nih.govresearchgate.net This metabolic route allows for the recycling of the carbon and nitrogen skeletons of this compound, derived from collagen breakdown, back into the general amino acid pool, thereby conserving these essential nutrients. nih.govresearchgate.net

Cellular Compartmentation of Catabolic Enzymes

The enzymes involved in the catabolism of hydroxyprolines are localized in specific cellular compartments to ensure metabolic efficiency and to manage potentially harmful intermediates. nih.gov While the catabolism of 4-hydroxyproline (B1632879) is well-documented to occur in both mitochondria and peroxisomes, the specific subcellular location of the enzymes for this compound degradation is less definitively characterized in the literature. nih.gov However, the initial steps of proline degradation, to which this compound catabolism is linked, occur in the mitochondria. nih.govnih.gov Proline dehydrogenase, the first enzyme in proline catabolism, is an inner mitochondrial membrane enzyme. nih.gov This localization suggests that the subsequent metabolism of proline derived from this compound would also proceed within the mitochondria.

Structural and Functional Roles of 3 Hydroxyproline in Proteins

Integration into Collagen and Extracellular Matrix Proteins

3-Hydroxyproline is a less common but significant post-translational modification found in collagen, the most abundant protein in animals. wisc.edu It is an integral component of various connective tissues, including skin, bones, cartilage, and basement membranes. wisc.edu While 4-hydroxyproline (B1632879) (4-Hyp) is more abundant and widely known for its role in stabilizing the collagen triple helix, 3-Hyp has distinct and vital functions. wisc.edunih.gov The presence of 3-Hyp is crucial for the proper assembly and function of the ECM, and its absence can lead to severe connective tissue disorders. tandfonline.com

This compound is particularly abundant in Type IV collagen, the primary structural component of basement membranes. nih.govportlandpress.comacs.org Basement membranes are specialized sheets of the extracellular matrix that provide structural support to tissues and act as a selective barrier. nih.gov The high content of 3-Hyp in Type IV collagen suggests a specialized role in the unique supramolecular network of basement membranes. portlandpress.comacs.org Comprehensive mass spectrometry analyses have identified numerous this compound sites in both mouse and human Type IV collagen, with several of these sites being conserved between the two species, indicating their functional importance. acs.org This enrichment of 3-Hyp in basement membrane collagen points to its involvement in the specific molecular interactions that govern the assembly and function of these critical structures. nih.govucsf.edu

Contrary to the stabilizing effect of 4-hydroxyproline, this compound has been shown to have a modest destabilizing effect on the collagen triple helix. wisc.eduacs.org Studies using synthetic peptides have demonstrated that the incorporation of 3-Hyp into the collagen-like sequence can diminish the thermal stability of the triple helix. wisc.eduacs.org This destabilization is attributed to the stereochemistry of the 3-hydroxyl group, which can lead to unfavorable steric clashes and alter the ideal puckering of the proline ring within the tightly packed triple-helical structure. wisc.eduacs.org This localized decrease in stability may introduce flexibility into the collagen molecule, which could be important for its interactions with other proteins. nih.gov

| Modification | Effect on Thermal Stability (Tm) | Reference |

|---|---|---|

| 4-Hydroxyproline (4-Hyp) | Increases | wisc.edu |

| This compound (3-Hyp) | Decreases | wisc.eduacs.org |

The presence of this compound on collagen molecules can significantly influence their interactions with other proteins in the extracellular matrix, thereby modulating cellular behavior and tissue organization. nih.govportlandpress.commdpi.com This modification can either create or mask binding sites for various ECM components and cell surface receptors. nih.govmdpi.com

The interaction of collagen with cell surface receptors like integrins and discoidin domain receptors (DDRs) is fundamental for cell adhesion, migration, and signaling. nih.gov Proline hydroxylation, in general, is crucial for these interactions. nih.govnih.gov For integrins, the stability of the collagen triple helix, which is influenced by proline hydroxylation, is a key factor for effective binding. nih.govnih.govabo.fi While the role of 4-hydroxyproline in specific integrin recognition motifs is well-documented, the direct involvement of this compound is less clear. nih.govnih.gov

Discoidin domain receptors recognize specific motifs within the collagen sequence. researchgate.netnih.gov One such high-affinity binding motif for DDRs is GVMGFO, where 'O' represents hydroxyproline (B1673980). researchgate.net While this highlights the importance of a hydroxylated proline residue, the specific contribution of this compound versus 4-hydroxyproline in this context is not definitively established. researchgate.net The proper hydroxylation of proline residues is essential for the structural integrity of the binding site and subsequent receptor activation. researchgate.net

The interaction between collagen and the platelet receptor Glycoprotein VI (GPVI) is a critical event in thrombosis. Research has shown that the 3-hydroxylation of proline in Type IV collagen plays a major role in modulating this interaction. mdpi.comnih.gov Specifically, the absence of 3-Hyp on Type IV collagen leads to a significant increase in its binding to GPVI. nih.govnih.gov This suggests that 3-hydroxylation normally serves to mask the GPVI binding site on Type IV collagen, preventing inappropriate platelet activation. nih.govmdpi.com Tandem mass spectrometry has confirmed that the putative GPVI-binding site in wild-type Type IV collagen is indeed modified with this compound. nih.govnih.gov

Nidogens (also known as entactins) are key glycoproteins that link the collagen IV and laminin (B1169045) networks in basement membranes, thereby stabilizing the entire structure. nih.gov The interaction between Type IV collagen and nidogens 1 and 2 is critically dependent on the presence of this compound. nih.govnih.gov Studies have demonstrated that Type IV collagen lacking 3-Hyp fails to bind to nidogens. nih.govnih.gov This indicates that this compound is an essential part of the nidogen-binding motif on Type IV collagen. nih.gov The presence and occupancy of 3-Hyp on Type IV collagen could therefore be a mechanism to regulate the composition and stability of basement membranes by favoring nidogen-mediated cross-links. nih.gov

| Interacting Protein | Effect of 3-Hyp Presence on Collagen | Reference |

|---|---|---|

| Glycoprotein VI (GPVI) | Decreases binding | nih.govmdpi.comnih.gov |

| Nidogen 1 | Essential for binding | nih.govnih.gov |

| Nidogen 2 | Essential for binding | nih.govnih.gov |

Role in Protein-Protein Interactions within the Extracellular Matrix

Presence and Function in Non-Collagenous Proteins

The discovery of this compound in proteins other than collagen has expanded the understanding of its biological importance. It is now known to be a key component in proteins involved in elasticity, gene silencing, and peptide-based defense mechanisms.

Elastin (B1584352) is a crucial protein in the extracellular matrix, providing elasticity to tissues such as arteries, lungs, and skin. nih.gov While rich in non-polar amino acids like glycine (B1666218), valine, and proline, elastin also contains hydroxyproline. nih.govbritannica.com The precise function of proline hydroxylation in elastin is not as well-defined as in collagen, but it is thought to influence the properties of elastic fibers. researchgate.net Research suggests that the degree of hydroxylation can affect the self-assembly of tropoelastin, the soluble precursor to elastin, which in turn may alter the thickness and elasticity of the resulting fibers. researchgate.net A high level of hydroxylation might have detrimental effects on the formation of elastic fibers, a process known as elastogenesis. researchgate.net

Conotoxins are a diverse group of neurotoxic peptides found in the venom of marine cone snails, which have significant therapeutic potential. nih.gov These peptides are rich in post-translational modifications, including the hydroxylation of proline residues. nih.gov This modification is not merely decorative; it plays a crucial role in the folding, stability, and biological activity of the conotoxin. publish.csiro.au For example, in µ-conotoxins, proline hydroxylation facilitates correct disulfide pairing during oxidative folding and enhances the peptide's potency at sodium channels. publish.csiro.au Similarly, in α-conotoxins, hydroxylation can improve folding but may impair activity at target receptors, indicating a nuanced role depending on the specific peptide. nih.gov Hydroxyproline is also a component of other peptide antibiotics, such as laxaphycins, where it contributes to their complex structures and biological functions. researchgate.net

Table 1: Function of Proline Hydroxylation in Non-Collagenous Proteins This interactive table summarizes the role of proline hydroxylation in the specified proteins.

| Protein | Location of Hydroxylation | Primary Function of Hydroxylation | Reference |

|---|---|---|---|

| Elastin | Varies | Influences self-assembly (coacervation) and may affect fiber thickness and elasticity. | researchgate.net |

| Argonaute 2 | Proline 700 (P700) | Regulates protein stability, which is crucial for the RNA interference (RNAi) pathway. | nih.gov |

| Conotoxins | Varies | Affects oxidative folding, structural stability, and biological potency at target ion channels. | nih.govpublish.csiro.au |

Chemical Synthesis and Derivatization of 3 Hydroxyproline

Asymmetric Synthetic Routes

Achieving enantioselective and stereoselective synthesis is crucial for obtaining pure stereoisomers of 3-hydroxyproline, which are often required for specific biological activities or as precise chiral synthons.

Several sophisticated synthetic methodologies have been employed to achieve enantioselective synthesis of this compound. A prominent strategy involves the use of Sharpless asymmetric epoxidation to introduce chirality early in the synthesis. For instance, allylic alcohols derived from β-alanine or but-3-yn-1-ol can undergo Sharpless epoxidation, followed by subsequent cyclization and functional group manipulation to yield this compound derivatives researchgate.netarkat-usa.orgresearchgate.netumich.eduthieme-connect.com. This method allows for the controlled formation of specific stereocenters, leading to enantiomerically enriched products.

Reductive cyclization techniques, often involving the intermediacy of aziridinium (B1262131) ions, are also key steps in several synthetic routes. These methods can convert protected α,δ-dihydroxy-β-amino esters into β,δ-dihydroxy-α-amino esters, which are then cyclized and deprotected to afford desired this compound stereoisomers with high diastereomeric ratios researchgate.netthieme-connect.comthieme-connect.comnih.gov. Reductive cyanation has also been identified as a critical step in short syntheses of specific this compound isomers researchgate.netresearchgate.netresearchgate.net.

More recently, ketoreductase-catalyzed dynamic kinetic reduction of β-ketoesters has emerged as a powerful enzymatic approach. This method allows for the stereoselective synthesis of all four stereoisomers of this compound and 3-hydroxypipecolic acid with high diastereomeric and enantiomeric excess, utilizing readily available ketoreductase enzymes and cofactors under mild conditions sci-hub.seresearchgate.net.

The synthesis of specific stereoisomers, such as (2R,3S)-3-hydroxyproline, (2S,3S)-3-hydroxyproline, (2R,3R)-3-hydroxyproline, and (2S,3R)-3-hydroxyproline, is essential for understanding their distinct biological roles and for their application in stereoselective synthesis. Many asymmetric routes are designed to yield specific isomers or mixtures that can be separated. For example, the stereospecific rearrangement of aziridinium ions is a common strategy to control the relative stereochemistry at C-2 and C-3 researchgate.netnih.govacs.org. By judicious choice of starting materials and reagents in Sharpless epoxidation (e.g., using L-(+)-DET versus D-(–)-DET), different enantiomers of this compound can be accessed from a common precursor thieme-connect.com. Enzymatic methods, such as the ketoreductase-catalyzed dynamic kinetic reduction, have demonstrated the ability to generate all possible stereoisomers with high purity sci-hub.seresearchgate.net.

Synthesis from Proline or Other Precursors

While direct hydroxylation of proline is a biological process, chemical synthesis often relies on building the pyrrolidine (B122466) ring with the hydroxyl group already incorporated or introduced stereoselectively.

From β-alanine: Several synthetic pathways commence with β-alanine, which is readily available and inexpensive. These routes often involve protection of the amine and carboxyl groups, followed by functionalization to introduce the necessary carbon chain and hydroxyl group, frequently utilizing Sharpless asymmetric epoxidation as a key chiral induction step arkat-usa.orgresearchgate.netumich.edu.

From L-malic acid and D-glucose: These chiral pool starting materials have been utilized to synthesize specific stereoisomers of this compound, leveraging their inherent chirality to guide the stereochemical outcome of the synthesis researchgate.netresearchgate.net.

From L-arginine: A concise three-reaction sequence has been developed to convert L-arginine into trans-3-hydroxy-L-proline, highlighting the potential of amino acid interconversion researchgate.net.

From β-ketoesters: As mentioned, enzymatic reduction of cyclic β-ketoesters provides a versatile route to various this compound stereoisomers sci-hub.seresearchgate.net.

From 5-phthalimido-2-pentenoic acid: Early synthetic efforts for this compound involved this precursor acs.org.

Preparation of this compound Derivatives for Research Applications

Modified forms of this compound, particularly those with protecting groups on the amine and carboxyl functionalities, are indispensable for their use in peptide synthesis and as chiral building blocks.

This compound and its derivatives are incorporated into peptides to study their conformational stability, bioactivity, and to develop peptidomimetics. The presence of the 3-hydroxyl group can influence peptide folding and stability, sometimes diminishing triple-helical stability in collagen-like peptides compared to 4-hydroxyproline (B1632879) wisc.edu. Derivatives such as N-Boc-3-hydroxyproline are commonly used in solid-phase peptide synthesis due to the stability and ease of removal of the Boc protecting group alfa-chemistry.comchemimpex.com. These modified peptides are valuable for structure-activity relationship (SAR) studies and for designing therapeutics with enhanced properties alfa-chemistry.comchemimpex.com.

The defined stereochemistry of this compound isomers makes them highly valuable chiral building blocks for the synthesis of complex organic molecules, including pharmaceuticals and natural products. For example, specific isomers of this compound have been used in the total synthesis of mycotoxins like (-)-slaframine researchgate.netrsc.org and as precursors for pyrrolizidine (B1209537) alkaloids rsc.org. The ability to synthesize various stereoisomers allows chemists to explore different chiral pathways and construct molecules with precise spatial arrangements researchgate.netalfa-chemistry.com. Furthermore, derivatives like 3-fluoro-4-hydroxyprolines have been synthesized to investigate molecular recognition and their potential in targeted protein degradation nih.gov.

Advanced Analytical Methodologies for 3 Hydroxyproline Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are central to the quantitative analysis of 3-hydroxyproline, offering high resolution and sensitivity. These techniques typically involve the separation of 3-Hyp from other amino acids and its isomers, followed by detection.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of hydroxyproline (B1673980) isomers. nih.govspandidos-publications.comnih.gov To enhance detection, especially with absorbance or fluorescence detectors, derivatization of the amino acid is often necessary. nih.govmendelnet.cz Common derivatizing agents include phenyl isothiocyanate, which allows for detection by UV absorbance at 254 nm. nih.gov Another approach involves derivatization with 4-fluoro-7-nitrobenzofurazan, enabling fluorescence detection. spandidos-publications.com

Reverse-phase columns, such as the C18 column, are frequently employed for the separation of these derivatized amino acids. nih.govnih.gov The mobile phase composition is optimized to achieve baseline separation of 3-Hyp from 4-Hyp and other interfering compounds. For instance, a mobile phase consisting of sodium acetate, triethylamine, and acetonitrile (B52724) has been successfully used with a Nova-Pak C18 column. nih.gov The sensitivity of HPLC methods can reach the nanogram level, with limits of detection (LOD) reported to be as low as 0.33 ng/ml and limits of quantification (LOQ) at 1.00 ng/ml with fluorescence detection. mendelnet.cz

Table 1: HPLC Methods for Hydroxyproline Analysis

| Column | Mobile Phase | Derivatizing Agent | Detection Method | Reference |

| Nova-Pak C18 | 140 mM sodium acetate, 0.05% triethylamine, 6% acetonitrile | None mentioned | Not specified | nih.gov |

| C18 reverse-phase | Not specified | Phenyl isothiocyanate | UV absorbance (254 nm) | nih.gov |

| Zorbax Eclipse AAA | 40 mM sodium phosphate (B84403) dibasic (pH 7.8) and acetonitrile/methanol/water (45:45:10 v/v/v) | Not specified | Fluorescence (ex: 266 nm, em: 305 nm) | mendelnet.cz |

| Not specified | Not specified | 4-fluoro-7-nitrobenzofurazan | Fluorescence | spandidos-publications.com |

Gas Chromatography (GC) offers another robust method for the analysis of this compound. A key requirement for GC analysis of amino acids is a derivatization step to increase their volatility. researchgate.net This typically involves esterification of the carboxyl group followed by acylation of the amino group. For hydroxyproline, derivatization with N(O)-tert-butyldimethylsilyl has been utilized, allowing for subsequent analysis by GC coupled with mass spectrometry (GC-MS). researchgate.net This method has demonstrated a limit of detection of 0.233 µmol/L in bone hydrolysate. researchgate.net

One of the challenges in GC analysis can be the potential for co-elution of derivatized hydroxyproline with other amino acid derivatives. For example, the N-TFA isopropyl ester of hydroxyproline has been shown to interfere with the analysis of L-aspartic acid. nih.gov Careful optimization of the chromatographic conditions or the use of high-resolution capillary columns is therefore essential to ensure accurate quantification. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the quantitative analysis of small molecules like this compound due to its exceptional sensitivity and selectivity. spandidos-publications.comspandidos-publications.comnih.gov This technique often utilizes hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography for the separation of hydroxyproline isomers. nih.govnih.gov

Multiple Reaction Monitoring (MRM) is a highly specific detection method used in LC-MS/MS. nih.govnih.govresearchgate.net In MRM, a specific precursor ion of the analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process significantly reduces background noise and enhances the signal-to-noise ratio. For hydroxyproline, the transition of the precursor ion at m/z 132.1 to the product ion at m/z 68.0 is a commonly used MRM transition for quantification. researchgate.net While the MS/MS fragmentation patterns of 3-Hyp and 4-Hyp isomers can be very similar, subtle differences in the ratios of certain fragment ions may allow for their differentiation. researchgate.net LC-MS/MS methods can achieve detection limits in the picogram range. spandidos-publications.com

Table 2: MRM Transitions for Hydroxyproline Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

| Hydroxyproline | 132.1 | 68.0 | Quantification | researchgate.net |

| Hydroxyproline, Leucine, Isoleucine | 132.1 | 86.0 | Common transition, not specific | researchgate.net |

Spectrometric Techniques

Spectrophotometric methods have historically been used for the determination of hydroxyproline. These methods are typically colorimetric and rely on the reaction of oxidized hydroxyproline with an aldehyde, such as p-dimethylaminobenzaldehyde (Ehrlich's reagent), to produce a colored product that can be measured at a specific wavelength, commonly around 560 nm. spandidos-publications.comsigmaaldrich.com While these methods can be effective, they may lack the specificity of chromatographic techniques and can be susceptible to interference from other substances present in biological samples, such as sugars and urea (B33335). rsc.org Despite these limitations, spectrophotometric assays are still utilized due to their simplicity and cost-effectiveness.

Enzymatic Assay Development for Specific this compound Detection

The development of enzymatic assays offers a highly specific approach for the detection of hydroxyproline isomers. nih.gov These assays utilize enzymes that are specific for either 3-Hyp or 4-Hyp. For example, a method has been developed that uses a coupling system with metabolic enzymes from the trans-3-hydroxy-L-proline (T3LHyp) pathway, such as T3LHyp dehydratase and Δ¹-pyrroline-2-carboxylate reductase, from microorganisms. nih.govresearchgate.net The reaction can be monitored spectrophotometrically, and the assay has been shown to be consistent with results obtained by HPLC. nih.gov This enzymatic approach provides a valuable alternative to traditional chemical and chromatographic methods, particularly for applications requiring high specificity.

Application in Research Sample Analysis (e.g., Tissue Hydrolysates, Biological Fluids for Research)

The advanced analytical methodologies described above are routinely applied to a variety of research samples to quantify this compound. A crucial first step for many of these samples, particularly tissue hydrolysates, is acid hydrolysis to liberate the amino acids from the protein matrix. uiuc.edu This is typically achieved by heating the sample in 6 N hydrochloric acid. spandidos-publications.comuiuc.edu

Following hydrolysis, the analytical techniques can be applied to biological fluids such as plasma, serum, and urine, as well as tissue extracts. nih.govsigmaaldrich.com For instance, HPLC and LC-MS/MS have been successfully used to measure hydroxyproline in bone cultures, skin samples, and liver and lung tissues. nih.govspandidos-publications.commendelnet.cz The ability to accurately measure this compound in these complex biological matrices is essential for investigating its role in collagen metabolism in both health and disease research models. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Novel 3-Hydroxyproline-Containing Proteins

While this compound is a minor component compared to 4-hydroxyproline (B1632879) in collagen, its presence in specific collagen types (I, II, III, V/XI) and other proteins indicates potential roles beyond structural stabilization wikipedia.orgacs.orgnih.govnih.gov. Beyond collagens, 3-Hyp has been identified in proteins such as elastin (B1584352) and argonaute 2, and in peptides like conotoxins, often occurring in sequences lacking typical collagen motifs wikipedia.orgnih.gov. Current research suggests its involvement in regulating key signaling molecules and pathways, including protein kinases B (PKB/AKT), DYRK1A, eukaryotic elongation factor 2 activity, and the hypoxia-inducible factor-α (HIF-1α) nih.gov. Identifying these novel 3-Hyp-containing proteins and elucidating the specific functional contributions of 3-Hyp within them is a critical area for future investigation. Advanced proteomic techniques, particularly mass spectrometry, are instrumental in this discovery process nih.govkau.edu.sanih.govresearchgate.netresearchgate.net. However, challenges persist, such as distinguishing 3-Hyp from isobaric modifications like methionine oxidation, necessitating sophisticated analytical approaches and computational tools for accurate identification nih.gov.

Table 1: Known and Implicated Non-Collagenous Proteins/Peptides Associated with this compound

| Protein/Peptide Class | Specific Examples / Roles | Source of Information |

| Structural Proteins | Elastin, Argonaute 2 | wikipedia.org |

| Peptides | Conotoxins | wikipedia.orgnih.gov |

| Signaling Molecules | Protein Kinase B (PKB/AKT), DYRK1A, Eukaryotic Elongation Factor 2 | nih.gov |

| Transcription Factors | Hypoxia-Inducible Factor-α (HIF-1α) | nih.govfrontiersin.orgnih.gov |

Further Characterization of Prolyl 3-Hydroxylase Specificity and Regulation

The hydroxylation of proline to form this compound is catalyzed by a family of enzymes known as prolyl 3-hydroxylases (P3Hs) wikipedia.orgnih.govwikipedia.orgmdpi.com. Mammalian cells express multiple P3H isoenzymes (P3H1, P3H2, P3H3), which collaborate with accessory proteins such as cartilage-associated protein (CRTAP) and cyclophilin B (PPIB) to facilitate proper collagen folding and stability mdpi.com. These enzymes are dioxygenases that require specific cofactors, including α-ketoglutarate (α-KG), ferrous ions (Fe²⁺), molecular oxygen (O₂), and ascorbate (B8700270) (Vitamin C) wikipedia.orgnih.govwikipedia.orgpnas.org. Ascorbate plays a crucial role in maintaining enzyme activity by reducing the oxidized Fe³⁺ back to its active Fe²⁺ state wikipedia.org. Future research aims to precisely define the substrate specificity of individual P3H isoforms, particularly their interaction with non-collagenous substrates. Furthermore, a deeper understanding of the complex regulatory mechanisms governing P3H activity, including post-translational modifications and cellular signaling pathways, is essential for fully appreciating their biological roles.

Table 2: Key Prolyl 3-Hydroxylases (P3Hs) and Cofactors

| Enzyme Class | Specific Isoforms (Mammalian) | Key Cofactors / Requirements | Primary Known Function | Source of Information |

| Prolyl 3-Hydroxylases | P3H1, P3H2, P3H3 | α-KG, Fe²⁺, O₂, Ascorbate (Vitamin C) | Hydroxylation of proline in collagen; collagen stability | wikipedia.orgnih.govwikipedia.orgmdpi.compnas.org |

Exploration of this compound's Role in Specific Biochemical Pathways

Beyond its established structural function in collagen, this compound is increasingly recognized as a significant modulator of various cellular processes and metabolic pathways. Free 3-Hyp, primarily derived from the degradation of collagen and other proteins, undergoes specific metabolic transformations. It is metabolized via pathways involving trans-3-hydroxy-L-proline dehydratase (L3HYPDH), leading to the formation of Δ¹-pyrroline-2-carboxylate, which can then be recycled or further processed, potentially yielding ornithine, glutamate (B1630785), or glycine (B1666218) nih.govfrontiersin.orgmdpi.com. Notably, 3-Hyp has been implicated in regulating critical signaling molecules and pathways. It has been shown to upregulate the transcriptional activity of hypoxia-inducible factor 1α (HIF-1α), thereby influencing processes such as angiogenesis and metastasis frontiersin.orgnih.govresearchgate.net. Intriguingly, the cofactors required by prolyl hydroxylases (including those that act on HIF) are shared with DNA and histone demethylases, suggesting a potential role for prolyl hydroxylation in epigenetic regulation frontiersin.org. Emerging research highlights 3-Hyp's involvement in fundamental cellular processes, including DNA synthesis, gene expression, apoptosis/survival, and energy production frontiersin.orgnih.gov. Future research will focus on dissecting these non-collagenous roles and understanding how 3-Hyp integrates into complex cellular signaling networks to exert its effects.

Table 3: Emerging Roles of this compound in Biochemical Pathways

| Pathway/Process | Implicated Role of this compound | Source of Information |

| Metabolism | Metabolized to Δ¹-pyrroline-2-carboxylate, ornithine, glutamate, or glycine. | nih.govfrontiersin.orgmdpi.com |

| Signaling & Gene Regulation | Upregulates HIF-1α activity, influencing angiogenesis and metastasis. | frontiersin.orgnih.govresearchgate.net |

| Epigenetic Regulation | Cofactors shared with DNA/histone demethylases suggest a potential role. | frontiersin.org |

| Cellular Processes | Involved in DNA synthesis, gene expression, apoptosis/survival, energy production. | frontiersin.orgnih.gov |

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of this compound and its derivatives has been an active area of chemical research, employing sophisticated methodologies to achieve stereoselective synthesis. Techniques such as Sharpless asymmetric epoxidation followed by reductive cyclization, and stereospecific rearrangements of dihydroxy-β-amino esters, are utilized to produce specific stereoisomers of 3-Hyp thieme-connect.comacs.org. These synthetic endeavors are driven by the diverse potential applications of 3-Hyp derivatives, including their use as building blocks for novel biomimetic and biodegradable polymers, as integral components in modified oligonucleotides, and as chiral scaffolds for asymmetric organocatalysis acs.orgacs.orgpku.edu.cnrsc.org. However, challenges persist in developing highly efficient, stereoselective, and scalable synthetic routes, particularly for complex derivatives. Issues such as the formation of difficult-to-remove impurities, for instance, phosphoramide (B1221513) impurities when using hydroxyprolinol linkers in oligonucleotide synthesis, require careful management acs.orgacs.org. Future research will likely concentrate on innovative synthetic methodologies to access novel 3-Hyp derivatives with precisely tailored chemical and biological properties, thereby expanding their utility in materials science, pharmaceuticals, and biotechnology.

Table 4: Synthetic Strategies and Applications of this compound Derivatives

| Synthetic Strategy/Methodology | Application Area | Key Challenges/Considerations | Source of Information |

| Sharpless asymmetric epoxidation, reductive cyclization | Enantioselective synthesis of 3-Hyp | Stereocontrol | thieme-connect.com |

| Stereospecific rearrangements of dihydroxy-β-amino esters | Synthesis of specific stereoisomers of 3-Hyp | Stereocontrol | acs.org |

| Use as building blocks | Biomimetic polymers, modified oligonucleotides | Impurity formation (e.g., phosphoramide) with linkers | acs.orgacs.orgpku.edu.cn |

| Use as organocatalysts | Asymmetric organocatalysis (e.g., amination, aldol) | Optimizing stereocontrol in different media | rsc.orgresearchgate.net |

Compound Name Index

this compound (3-Hyp)

4-Hydroxyproline (4-Hyp)

Proline (Pro)

Collagen

Elastin

Argonaute 2

Conotoxins

Protein Kinase B (PKB/AKT)

DYRK1A

Eukaryotic Elongation Factor 2

Hypoxia-Inducible Factor-α (HIF-1α)

α-ketoglutarate (α-KG)

Ascorbate (Vitamin C)

Δ¹-pyrroline-2-carboxylate

Ornithine

Glutamate

Glycine

CRTAP (Cartilage-associated protein)

Cyclophilin B (PPIB)

L-prolinol

Q & A

Basic: What experimental methodologies are most effective for detecting and quantifying 3-hydroxyproline in biological samples?

Methodological Answer:

this compound (3-Hyp) is typically quantified using hydrolysis followed by chromatographic separation and mass spectrometry . Key steps include:

- Acid Hydrolysis : Samples (e.g., collagen, tissue lysates) are hydrolyzed in 6M HCl at 110°C for 18–24 hours to release free 3-Hyp .

- Derivatization : Pre-column derivatization with reagents like AccQ-Tag or dansyl chloride enhances detection sensitivity in HPLC or LC-MS/MS .

- Validation : Use isotopically labeled 3-Hyp (e.g., D₃- or ¹³C-labeled) as internal standards to correct for matrix effects and ionization efficiency .

- Controls : Include negative controls (samples without hydrolysis) and spiked recovery samples to validate extraction efficiency.

Basic: How is this compound biosynthesized in mammalian systems, and what experimental models are used to study its formation?

Methodological Answer:

3-Hyp is a post-translational modification (PTM) primarily found in collagen and collagen-like proteins. Key approaches to study its biosynthesis include:

- Enzymatic Assays : Incubate proline-rich peptides with recombinant prolyl hydroxylases (e.g., P3H family enzymes) under controlled O₂ and Fe²⁺ conditions to track 3-Hyp formation via LC-MS .

- Cell Models : Use CRISPR-edited fibroblast lines lacking specific hydroxylases to isolate 3-Hyp biosynthetic pathways .

- Isotopic Tracers : Incorporate ¹³C-labeled proline into cell cultures to trace 3-Hyp synthesis kinetics via metabolic flux analysis .

Advanced: What are the challenges in resolving contradictory data on this compound’s metabolic roles in fibrosis versus cancer?

Methodological Answer:

Conflicting reports on 3-Hyp’s role in fibrosis (pro-fibrotic) versus cancer (anti-angiogenic) require:

- Context-Specific Models : Compare 3-Hyp levels in tissue-specific extracellular matrices (ECMs) using laser-capture microdissection paired with targeted proteomics .

- Multi-Omics Integration : Correlate 3-Hyp abundance (proteomics) with transcriptomic data (e.g., TGF-β signaling genes) and clinical outcomes (e.g., tumor staging) .

- Functional Knockdown : Use siRNA or inhibitors (e.g., dimethyloxalylglycine) to perturb hydroxylase activity and assess downstream effects on ECM remodeling .

Advanced: How can researchers design studies to distinguish this compound from its isomers (4-hydroxyproline, 5-hydroxyproline) in complex matrices?

Methodological Answer:

Isomeric differentiation requires high-resolution analytical platforms :

- Tandem MS/MS Fragmentation : Use collision-induced dissociation (CID) to generate isomer-specific fragment ions (e.g., m/z transitions for 3-Hyp vs. 4-Hyp) .

- Chromatographic Optimization : Employ hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reversed-phase LC to resolve isomers based on polarity differences .

- Synthetic Standards : Validate retention times and fragmentation patterns using commercially synthesized 3-Hyp, 4-Hyp, and 5-Hyp standards .

Basic: What biological functions are attributed to this compound, and how are these investigated in vitro?

Methodological Answer:

3-Hyp contributes to ECM stability and cellular signaling. Functional studies involve:

- Collagen Stability Assays : Compare thermal denaturation curves (via circular dichroism) of wild-type collagen vs. 3-Hyp-deficient mutants .

- Cell Adhesion Studies : Seed fibroblasts on 3-Hyp-enriched vs. 3-Hyp-depleted collagen scaffolds and quantify adhesion via impedance-based systems (e.g., xCELLigence) .

Advanced: What strategies address the low abundance of this compound in proteomic studies, and how can sensitivity be improved?

Methodological Answer:

Enhancing sensitivity for low-abundance 3-Hyp involves:

- Immunoaffinity Enrichment : Use monoclonal antibodies against 3-Hyp-containing peptides (cross-validate specificity via ELISA) .

- Data-Independent Acquisition (DIA) : Implement SWATH-MS to fragment all ions in a predefined m/z range, improving detection of low-abundance PTMs .

- Pre-Analytical Enrichment : Fractionate samples using size-exclusion chromatography or isoelectric focusing to reduce complexity .

Basic: What ethical and practical considerations apply when collecting human tissue samples for this compound analysis?

Methodological Answer:

Human studies require:

- Ethical Approval : Submit protocols to institutional review boards (IRBs), detailing consent forms, data anonymization, and risks/benefits .

- Sample Handling : Preserve tissues in liquid nitrogen or RNAlater to prevent PTM degradation .

- Demographic Metadata : Collect age, sex, and clinical history to control for confounding variables .

Advanced: How can computational models predict this compound modification sites in novel proteins?

Methodological Answer:

Machine learning approaches include:

- Training Datasets : Curate sequences with experimentally validated 3-Hyp sites from databases like UniProt .

- Feature Selection : Incorporate amino acid composition, solvent accessibility, and flanking sequence motifs .

- Validation : Test predictions using site-directed mutagenesis followed by LC-MS validation in recombinant proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.